Cas no 2172384-80-2 (3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)benzoic acid)

3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)benzoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclobutyl backbone and a benzoic acid moiety, offering steric constraints and functional versatility in solid-phase peptide assembly. The Fmoc group ensures orthogonal deprotection under mild basic conditions, facilitating stepwise elongation. The compound’s rigid cyclobutyl ring enhances conformational control, while the carboxylate group allows for further modification or conjugation. This derivative is particularly valuable in medicinal chemistry for constructing peptide-based therapeutics with tailored stability and bioactivity. Its high purity and compatibility with standard Fmoc-SPPS protocols make it a reliable choice for researchers.
3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)benzoic acid structure
2172384-80-2 structure
Product Name:3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)benzoic acid
CAS No:2172384-80-2
MF:C28H26N2O5
MW:470.516447544098
CID:6286590
PubChem ID:165877833
Update Time:2025-05-22

3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)benzoic acid
    • 2172384-80-2
    • EN300-1483345
    • 3-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}methyl)benzoic acid
    • Inchi: 1S/C28H26N2O5/c31-25(32)19-8-5-7-18(15-19)16-29-26(33)28(13-6-14-28)30-27(34)35-17-24-22-11-3-1-9-20(22)21-10-2-4-12-23(21)24/h1-5,7-12,15,24H,6,13-14,16-17H2,(H,29,33)(H,30,34)(H,31,32)
    • InChI Key: DOCYCQSVQVBFCV-UHFFFAOYSA-N
    • SMILES: O=C(C1(CCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCC1C=CC=C(C(=O)O)C=1

Computed Properties

  • Exact Mass: 470.18417193g/mol
  • Monoisotopic Mass: 470.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 774
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 105Ų

3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)benzoic acid Pricemore >>

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Additional information on 3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)benzoic acid

3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)benzoic acid: A Comprehensive Overview

3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)benzoic acid is a complex organic compound with the CAS number 2172384-80-2. This compound is notable for its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a cyclobutane ring, and a benzoic acid moiety. The presence of these functional groups makes it a valuable molecule in various chemical and biological applications.

The Fmoc group is a well-known protecting group in peptide synthesis, often used to protect amino groups during solid-phase synthesis. Its inclusion in this compound suggests potential applications in peptide chemistry and drug design. The cyclobutane ring, on the other hand, introduces strain into the molecule, which can be exploited for unique reactivity or as a scaffold for further functionalization. The benzoic acid moiety adds aromaticity and acidity, which can be useful in various chemical reactions or as a bioisostere in drug design.

Recent studies have highlighted the importance of such compounds in the development of novel therapeutics. For instance, researchers have explored the use of similar structures in the design of protease inhibitors, where the Fmoc group plays a critical role in modulating enzyme activity. Additionally, the cyclobutane ring has been shown to enhance the stability and bioavailability of certain drugs, making this compound a promising candidate for further investigation.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The key steps typically involve the coupling of the Fmoc group to an amino cyclobutane derivative, followed by the introduction of the benzoic acid moiety. Modern techniques such as microwave-assisted synthesis or catalytic cross-coupling reactions can significantly streamline this process, ensuring high yields and purity.

The application of this compound extends beyond traditional chemistry. In materials science, its unique structure could serve as a building block for advanced polymers or self-assembling materials. Furthermore, its potential as a chiral catalyst or enantioselective reagent is currently under exploration, with promising results reported in asymmetric synthesis.

From an environmental perspective, understanding the degradation pathways of such compounds is crucial for sustainable chemistry. Recent research has focused on enzymatic degradation mechanisms, particularly those involving esterases or amidases, which can hydrolyze the Fmoc group under specific conditions. This knowledge is essential for designing eco-friendly synthetic routes and minimizing environmental impact.

In conclusion, 3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)benzoic acid represents a versatile platform for chemical innovation. Its combination of functional groups offers diverse opportunities in drug discovery, materials science, and sustainable chemistry. As research continues to uncover its full potential, this compound will undoubtedly play a significant role in advancing modern chemical science.

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